1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 845546-16-9) is a pyrrolidine derivative with a molecular formula of C₉H₁₃NO₃ and a molecular weight of 183.2 g/mol . Its structure features a cyclopropylmethyl substituent at the pyrrolidine nitrogen and a carboxylic acid group at position 2. This compound is primarily used as a biochemical reagent and is notable for its stability under room-temperature storage conditions .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-8-3-7(9(12)13)5-10(8)4-6-1-2-6/h6-7H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOBEVSXRVFHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable diketone, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The cyclopropylmethyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid and ketone groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) in phenyl-substituted analogs enhance antioxidant activity by stabilizing radical intermediates .
- Cyclopropane-containing derivatives exhibit improved lipophilicity, which may influence blood-brain barrier penetration .
- Heterocyclic substituents (e.g., thiadiazole, oxadiazole) expand functional diversity, enabling targeting of enzymes or receptors .
Antioxidant Activity (DPPH Radical Scavenging Assay)
Biological Activity
1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid (C9H13NO3) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C9H13NO3
- Molecular Weight : 183.2 g/mol
- Structure : The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylic acid functional group that contributes to its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against certain Gram-positive bacteria and fungi.
- Anticancer Activity : Research has shown that derivatives of 5-oxopyrrolidine compounds can have significant effects on cancer cell viability, particularly in lung adenocarcinoma models.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound's efficacy against multidrug-resistant pathogens is particularly notable.
Table 1: Antimicrobial Efficacy Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against MRSA strains |
| Escherichia coli | >128 µg/mL | Limited efficacy |
| Pseudomonas aeruginosa | >128 µg/mL | Limited efficacy |
| Candida albicans | 64 µg/mL | Moderate activity |
*Data derived from in vitro studies using broth microdilution techniques .
Anticancer Activity
The anticancer properties of this compound were evaluated using A549 human lung adenocarcinoma cell lines. The results indicated structure-dependent cytotoxicity.
Table 2: Cytotoxicity Against A549 Cells
| Compound Variant | Viability (%) | Statistical Significance (p-value) |
|---|---|---|
| Control (untreated) | 100 | - |
| This compound | 63.4 | <0.05 |
| Cisplatin (control drug) | 21.2 | <0.001 |
The compound's ability to reduce cell viability suggests potential as an anticancer agent, warranting further exploration into its mechanism of action and structural modifications to enhance efficacy .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The carboxylic acid group may facilitate interactions with cellular receptors or enzymes involved in cell signaling pathways.
- The cyclopropylmethyl group could influence the compound's lipophilicity and cellular uptake, enhancing its bioavailability and therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds within the oxopyrrolidine class, providing insights into their pharmacological profiles:
- Study on Derivatives : A study demonstrated that derivatives of oxopyrrolidine compounds exhibited varying degrees of anticancer activity against A549 cells, suggesting that modifications to the core structure can significantly impact efficacy .
- Antimicrobial Resistance : Another study focused on the increasing resistance among Gram-positive pathogens and highlighted the need for novel antimicrobial candidates, such as those derived from 5-oxopyrrolidine scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
